5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole
Overview
Description
MK-4101 is a Smoothened (Smo) receptor antagonist. It binds to human recombinant Smo expressed in HEK293T cells (IC50 = 1.1 µM) and inhibits Gli1-mediated hedgehog signaling in a reporter assay (IC50 = 1.5 µM). It is also an inhibitor of 11β-hydroxy steroid dehydrogenase-1. MK-4101 (40 and 80 mg/kg per day) reduces tumor growth in a murine medulloblastoma mouse allograft model, induces tumor regression when administered at a dose of 80 mg/kg twice per day, and reduces expression of the hedgehog pathway-associated transcription factor Gli1 in tumor tissue.
A potent SMO Inhibitor of the Hedgehog Pathway, highly active against Medulloblastoma and Basal Cell Carcinoma.
MK-4101 is a potent and selective inhibitor of the Hedgehog Pathway. MK-401 Is Highly Active against Medulloblastoma and Basal Cell Carcinoma. MK-4101 showed anti-tumor activity through the inhibition of proliferation and induction of extensive apoptosis in tumor cells. MK-4101 was highly efficacious against primary medulloblastoma and BCC developing in the cerebellum and skin of Ptch1(+/-) mice. MK-4101 targets the Hh pathway in tumor cells, showing the maximum inhibitory effect on Gli1 MK-4101 also induced deregulation of cell cycle and block of DNA replication in tumors.
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of heterocyclic compounds incorporating 1,2,4-oxadiazole and 1,2,4-triazole rings has been explored for their potential in exhibiting various biological activities. These activities include anti-protozoal, anti-cancer, and antimicrobial effects, which are attributed to the structural features of these compounds. For instance, Dürüst et al. (2012) reported the design and synthesis of novel oxadiazolyl pyrrolo triazole diones that demonstrated in vitro anti-protozoal and cytotoxic activities (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012). Similarly, compounds featuring 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings have been synthesized and characterized for their antimicrobial activity, showing promise as drug candidates upon further in vivo studies (Ustabaş et al., 2020).
Photochemistry and Synthesis Techniques
The photochemistry of fluorinated heterocyclic compounds, including the study of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, highlights an expedient route for their synthesis. These processes leverage the unique properties of fluorinated groups to facilitate the formation of target structures, offering insights into the photoreactivity of such compounds and their potential applications (Pace et al., 2004).
Antimicrobial and Anticancer Potential
Several studies have focused on the synthesis of novel compounds with potential antimicrobial and anticancer activities. Krishna et al. (2015) synthesized coumarins featuring 1,2,4-oxadiazole, which were evaluated for their antibacterial and antifungal activities, highlighting the therapeutic potential of such compounds (Krishna, Bhargavi, Rao, & Krupadanam, 2015). Furthermore, compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole have been synthesized and shown to exhibit moderate to good activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
properties
IUPAC Name |
5-(3,3-difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F5N5O/c1-34-17(15-4-2-3-5-16(15)24(27,28)29)31-32-20(34)22-9-6-21(7-10-22,8-11-22)19-30-18(35-33-19)14-12-23(25,26)13-14/h2-5,14H,6-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOIWLYDJCTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NOC(=N4)C5CC(C5)(F)F)C6=CC=CC=C6C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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